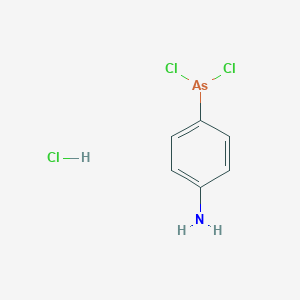

p-Aminophenyldichloroarsine Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of p-Aminophenyldichloroarsine Hydrochloride involves complex chemical reactions, highlighting the compound's specificity for spatially close thiols, with which it forms stable complexes. This specificity is utilized in its interaction with nicotinic acetylcholine receptors in the brain, showcasing its unique chemical reactivity and potential for targeted chemical interactions (Aplin & Wonnacott, 1994).

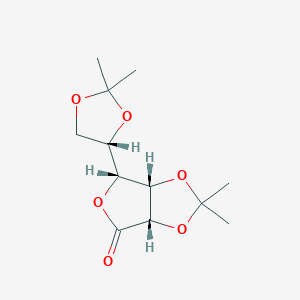

Molecular Structure Analysis

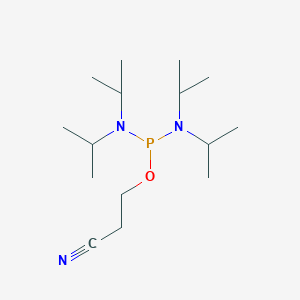

Detailed molecular structure analysis reveals the intricate arrangements and bonding patterns within p-Aminophenyldichloroarsine Hydrochloride. Studies on related compounds, such as poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene], provide insights into the structural characteristics that define its chemical behavior and reactivity (Amin et al., 2017).

Chemical Reactions and Properties

This compound's reactivity with thiols and its ability to form stable complexes underpin its unique chemical properties. The interaction with [3H]cytisine binding sites in rat brain membranes highlights its potential for specific biological interactions, emphasizing the role of its chemical structure in defining its reactivity and interactions with biological molecules (Aplin & Wonnacott, 1994).

Physical Properties Analysis

The physical properties of p-Aminophenyldichloroarsine Hydrochloride, including its solubility, melting point, and stability, are critical for understanding its behavior in various environments. Although specific data on these properties were not directly found in the papers reviewed, related compounds' analyses provide a basis for inferring its behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and interaction mechanisms with biological molecules, define p-Aminophenyldichloroarsine Hydrochloride's utility and potential applications in chemical and biological research. The ability to form stable complexes with thiols and interact with nicotinic acetylcholine receptors offers insight into its chemical behavior and potential applications beyond the scope of this analysis (Aplin & Wonnacott, 1994).

Applications De Recherche Scientifique

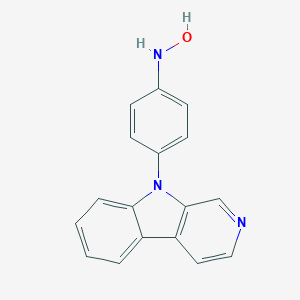

Interaction with Neuronal Nicotinic Receptors : p-Aminophenyldichloroarsine (APA) has been shown to interact effectively with neuronal nicotinic receptors. This interaction leads to a reduction in binding sites and can cause neuronal dysfunction (Aplin & Wonnacott, 1994).

Interaction with Glutathione in Red Blood Cells : Phenyldichloroarsine forms a 1:2 adduct with intracellular glutathione in red blood cells. This reaction is significant for understanding its stereochemistry, stability, and reactivity (Dill et al., 1987).

Catalysis in Histochemical Detection : Hydrochloric acid is used to catalyze the formaldehyde condensation reaction, which is crucial for the sensitive histochemical detection of tryptamine and 3-hydroxylated phenylethylamines. This has potential applications in drug discovery (Björklund & Stenevi, 1970).

Synthesis and Degradation of Biomedical Materials : An efficient synthesis and hydrolytic degradation study of Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) has been conducted, highlighting its potential for biomedical applications due to its rapid degradation in acidic and basic media (Amin et al., 2017).

Oxidation Reactions in Drug Synthesis : The oxidation reaction of phenylpropanolamine hydrochloride with sodium N-chlorotbezenesulfonamide in acid medium catalyzed by Ru (III) has been studied. The main oxidation products include benzaldehyde and acetaldehyde (Mohana & Prasad, 2008).

Propriétés

IUPAC Name |

4-dichloroarsanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968984 | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Aminophenyldichloroarsine Hydrochloride | |

CAS RN |

5410-78-6 | |

| Record name | Arsine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

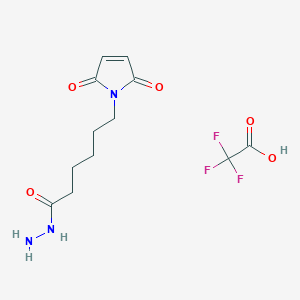

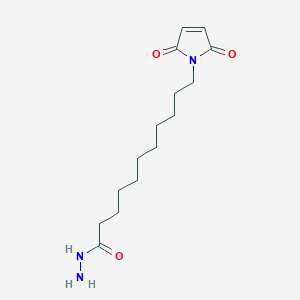

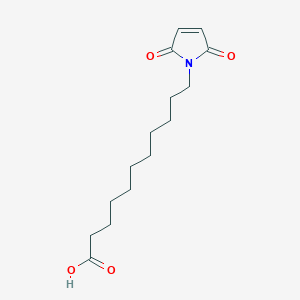

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)